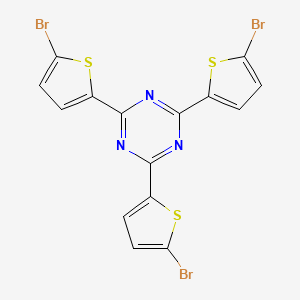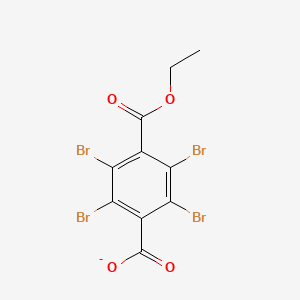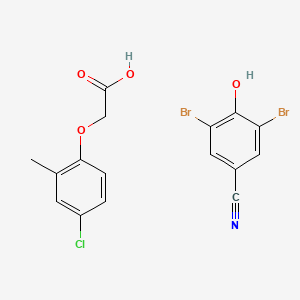
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(5-bromthiophen-2-yl)-1,3,5-triazin ist eine organische Verbindung, die zur Klasse der Triazine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von drei Bromthiophengruppen aus, die an einen Triazinkern gebunden sind. Triazine sind bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Landwirtschaft, Pharmazie und Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4,6-Tris(5-bromthiophen-2-yl)-1,3,5-triazin beinhaltet typischerweise die Bromierung von Thiophenderivaten, gefolgt von deren Anlagerung an einen Triazinkern. Eine übliche Methode beinhaltet die Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel. Die Reaktion wird normalerweise in einem organischen Lösungsmittel wie Chloroform oder Dichlormethan bei Raumtemperatur durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie erzielt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4,6-Tris(5-bromthiophen-2-yl)-1,3,5-triazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Bromatome können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Thiophenringe können unter geeigneten Bedingungen einer Oxidation oder Reduktion unterliegen.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA).
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nucleophile Substitution Derivate mit verschiedenen funktionellen Gruppen liefern, während Kupplungsreaktionen zu erweiterten konjugierten Systemen führen können.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(5-bromthiophen-2-yl)-1,3,5-triazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaften: Wird bei der Synthese von organischen Halbleitern und leitfähigen Polymeren verwendet.
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,4,6-Tris(5-bromthiophen-2-yl)-1,3,5-triazin hängt von seiner spezifischen Anwendung ab. In der Materialwissenschaft werden seine elektronischen Eigenschaften durch die Konjugation zwischen den Thiophenringen und dem Triazinkern beeinflusst. In biologischen Systemen kann die Verbindung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade können variieren und sind oft Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its electronic properties are influenced by the conjugation between the thiophene rings and the triazine core. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4,6-Tris(4-iodphenyl)-1,3,5-triazin: Ähnliche Struktur, aber mit Iodatomen anstelle von Brom.
1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzol: Enthält Thiophengruppen, jedoch mit einer anderen Kernstruktur.
Einzigartigkeit
2,4,6-Tris(5-bromthiophen-2-yl)-1,3,5-triazin ist einzigartig aufgrund des Vorhandenseins von Bromthiophengruppen, die besondere elektronische und sterische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H6Br3N3S3 |
|---|---|
Molekulargewicht |
564.1 g/mol |
IUPAC-Name |
2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H6Br3N3S3/c16-10-4-1-7(22-10)13-19-14(8-2-5-11(17)23-8)21-15(20-13)9-3-6-12(18)24-9/h1-6H |
InChI-Schlüssel |
QEXBMVULXVQGBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C2=NC(=NC(=N2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)

![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)
![5-(5-Bromothiophen-2-yl)-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B12299208.png)
![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)
![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)
![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)
![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)
